Cas no 37551-62-5 (4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one)
![4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one structure](https://it.kuujia.com/scimg/cas/37551-62-5x500.png)
37551-62-5 structure
Nome del prodotto:4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- 4-[(2-Hydroxy-3-methyl-3-buten-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- 4-(2-hydroxy-3-methylbut-3-enoxy)uro[3,2-g]chromen-7-one
- (R)-Pabulenol
- AKOS040758096
- BVMOMQJYQYBMKL-UHFFFAOYSA-N
- BVMOMQJYQYBMKL-UHFFFAOYSA-
- 37551-62-5
- Gosferol
- HY-N9523
- 5-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]-2H-furo[3,2-g]chromen-2-one
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2-hydroxy-3-methyl-3-butenyl)oxy]-
- 4-(2-hydroxy-3-methyl-but-3-enoxy)furo[3,2-g]chromen-7-one
- CHEBI:174732
- DB-262803
- 4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2-hydroxy-3-methyl-3-buten-1-yl)oxy]-
- FS-7354
- CS-0198370
- 4-[[(S)-2-Hydroxy-3-methyl-3-butenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- InChI=1/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3
- 4-(2-Hydroxy-3-methylbut-3-enyloxy)-7H-furo[3,2-g]chromen-7-one
- E88636
-
- Inchi: InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3
- Chiave InChI: BVMOMQJYQYBMKL-UHFFFAOYSA-N
- Sorrisi: CC(=C)C(O)COc1c2ccoc2cc2oc(=O)ccc12
Proprietà calcolate
- Massa esatta: 286.08412354g/mol
- Massa monoisotopica: 286.08412354g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 68.9Ų
Proprietà sperimentali
- Densità: 1.320
4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one Letteratura correlata
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
37551-62-5 (4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one) Prodotti correlati
- 35214-82-5(7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)-)
- 2228730-42-3(3-(5-methoxypyridin-2-yl)-3-methylbutanoic acid)
- 2411240-39-4(2-chloro-1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylethan-1-one)
- 85258-19-1(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde)
- 23651-95-8(Droxidopa (80%))
- 54580-09-5(1-(Bromomethyl)cyclobutane-1-carboxylic acid)
- 2138526-11-9(2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine)
- 2549063-58-1(5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole)
- 876900-19-5(9-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)
- 870065-40-0(3-Pyridinecarbonitrile, 2-(2,3-difluorophenyl)-)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
